2-azabicyclo[2.2.1]heptane-2-carboxamide
Description
Properties
CAS No. |
1249920-60-2 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Azabicyclo 2.2.1 Heptane 2 Carboxamide and Analogous Frameworks
Reactivity Profiles of the Bicyclic Nitrogen Center (N-2)
The nitrogen atom at the 2-position (N-2) of the 2-azabicyclo[2.2.1]heptane ring system is a focal point of its chemical reactivity. Its unique structural environment within the bicyclic framework dictates its reactivity in various chemical transformations.
Investigations into Acylation and Alkylation Reactions at N-2
The N-2 nitrogen of the 2-azabicyclo[2.2.1]heptane system can undergo acylation and alkylation reactions, although its reactivity may be influenced by the steric hindrance of the bicyclic system. Acylation reactions often require the use of coupling agents to facilitate the formation of the amide bond. For instance, the synthesis of various amide derivatives has been achieved by reacting the corresponding carboxylic acid with the 2-azabicyclo[2.2.1]heptane moiety in the presence of a coupling agent like TBTU and a base such as DIPEA. google.com
Alkylation of the N-2 position has also been explored. For example, N-benzyl-7-bromo-2-azanorbornane has been synthesized through the bromination of N-benzyl-2-azanorborn-5-ene, followed by treatment with a hydride which induces a skeletal rearrangement. le.ac.uk This demonstrates that the N-2 position is amenable to the introduction of alkyl groups, which can be a key step in the synthesis of more complex molecules.
Influence of Nitrogen Pyramidalization on Reactivity and Conformational Dynamics
A key feature of the nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is its pyramidal geometry. nih.gov Unlike the typically planar nitrogen in acyclic amides, the nitrogen in this bicyclic system is forced into a non-planar conformation. nih.govnih.gov This pyramidalization has a significant impact on the reactivity and conformational dynamics of the molecule.
The barrier to nitrogen inversion in 2-methyl-2-azabicyclo[2.2.1]heptane is lower than that in comparable acyclic amines, a phenomenon attributed to the interplay of angle and torsional strain. acs.org The internal CNC bond angle is less than the ideal tetrahedral angle, and this, combined with eclipsing interactions, influences the energy of the transition state for inversion. acs.org Low-temperature 13C NMR studies have shown that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is slightly more stable than the exo isomer. acs.org
The pyramidal nature of the nitrogen also affects the properties of the attached carboxamide group. The rotational barriers for cis-trans isomerization of the amide bond in N-acylated 7-azabicyclo[2.2.1]heptane derivatives are lower than those of conventional planar amides. nih.gov This is because the pyramidal nitrogen facilitates a more facile rotation around the C-N bond. nih.gov
Transformations Involving the Carboxamide Functional Group
The carboxamide functional group attached to the N-2 nitrogen offers a versatile handle for further chemical modifications and transformations.
Mechanistic Studies of Hydrolysis and Amidation Reactions
The hydrolysis of the amide bond in 2-azabicyclo[2.2.1]heptane-2-carboxamide and its analogs has been a subject of interest. Interestingly, amides based on the 7-azabicyclo[2.2.1]heptane scaffold have shown unexpected resistance to base-catalyzed hydrolysis, despite the pyramidal nature of the amide nitrogen which would be expected to make the amide bond more susceptible to cleavage. mdpi.comdntb.gov.ua This resistance is attributed to a large negative entropy of activation, indicating a highly ordered transition state involving solvating water molecules. mdpi.com
Amidation reactions, the formation of the amide bond, are crucial for the synthesis of this compound derivatives. These reactions are often carried out using standard peptide coupling reagents. google.com The efficiency of these reactions can be influenced by the steric bulk of both the carboxylic acid and the bicyclic amine.
Derivatization and Modification Reactions of the Amide Nitrogen and Carbonyl
The carboxamide group provides multiple sites for derivatization. The amide nitrogen, once the carboxamide is formed, is generally less reactive. However, the carbonyl group is a site for various chemical transformations. For instance, the carbonyl can be reduced to a methylene (B1212753) group, or it can react with organometallic reagents.
Furthermore, the hydroxyl and amide groups in derivatives of 2-azabicyclo[2.2.1]heptane provide handles for further chemical modifications, allowing for the synthesis of a diverse range of compounds with potential biological activity. researchgate.net
Skeletal Rearrangements and Ring Expansion Reactions within the Azabicyclic System
The rigid 2-azabicyclo[2.2.1]heptane skeleton can undergo a variety of rearrangement and ring-expansion reactions, leading to the formation of other important heterocyclic systems. nih.gov
One notable transformation is the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. This can be achieved under Mitsunobu conditions or by using a sulfonyl chloride and a base. rsc.org The mechanism involves the activation of a primary alcohol, followed by an intramolecular nucleophilic attack by the nitrogen to form an aziridinium (B1262131) intermediate. This intermediate is then opened by a nucleophilic attack at the more substituted carbon, which relieves the ring strain of the [2.2.1] system and leads to the expanded [3.2.1] framework. rsc.org
Another type of rearrangement involves radical reactions. For example, a novel free-radical induced rearrangement of an azanortricyclanol leads to the formation of 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net Additionally, a samarium(II) iodide-mediated spirocyclization and rearrangement cascade has been developed to construct the 2-azabicyclo[2.2.1]heptane framework itself from a 7-azabicyclo[2.2.1]heptadiene precursor. nih.govrsc.orgrsc.org These skeletal rearrangements provide access to a diverse range of functionalized azabicyclic structures that would be difficult to synthesize through other means. le.ac.uk
Below is a table summarizing some of the key reaction types and their outcomes for the 2-azabicyclo[2.2.1]heptane system.
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
| Acylation | Carboxylic acid, TBTU, DIPEA | N-Acyl-2-azabicyclo[2.2.1]heptane | google.com |
| Alkylation | Bromination, hydride reduction | N-Alkyl-2-azabicyclo[2.2.1]heptane | le.ac.uk |
| Base-Catalyzed Hydrolysis | Base, heat | Resistant to hydrolysis | mdpi.comdntb.gov.ua |
| Ring Expansion | Mitsunobu conditions or sulfonyl chloride/base | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Radical Rearrangement | Free radical initiator | Substituted 2-azabicyclo[2.2.1]hept-5-enes | researchgate.net |
| SmI2-Mediated Rearrangement | SmI2 | 2-Azabicyclo[2.2.1]heptene | nih.govrsc.orgrsc.org |
Oxidation and Reduction Pathways of the 2-Azabicyclo[2.2.1]heptane Scaffold
The oxidation and reduction of the 2-azabicyclo[2.2.1]heptane framework allow for the introduction and modification of functional groups, leading to a wide array of derivatives.
An oxidation-reduction strategy has been effectively used to facilitate the epimerization at the C-7 position of the 2-azabicyclo[2.2.1]heptane ring system. le.ac.uk This involves the oxidation of a C-7 alcohol to a ketone, followed by a stereoselective reduction to yield the epimeric alcohol. This approach is instrumental in accessing diastereomers that might be difficult to obtain through other synthetic routes.
The oxidation of certain 2-azabicyclo[2.2.1]heptane derivatives can be achieved using ruthenium oxide (RuO₄), which can be generated in situ from precursors like ruthenium dioxide (RuO₂) or ruthenium trichloride (B1173362) (RuCl₃) in the presence of an oxidizing agent such as sodium periodate. google.com This method has been applied to oxidize a 5R,6S-isopropylidenedioxy-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane. google.com
Reduction of the 2-azabicyclo[2.2.1]heptene system can sometimes lead to fragmentation of the bicyclic core. For instance, the reduction of a pentachloro-2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride (B1222165) resulted in the formation of a monocyclic pyrrole. ucla.edu However, milder reducing agents like tributyltin hydride have been used to reduce di-substituted derivatives to the corresponding mono-substituted products in good yield. ucla.edu
The reduction of ester functionalities on the 2-azabicyclo[2.2.1]heptane scaffold to alcohols is a common transformation. pwr.edu.pl For example, a hydroxymethyl group can be introduced by the action of a reducing agent like sodium or potassium borohydride on a corresponding ester. google.com
An interesting oxidation-reduction condensation reaction is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols on the 2-azabicyclo[2.2.1]heptane framework to various other functional groups, such as esters and ethers, under mild conditions. le.ac.ukresearchgate.net This reaction proceeds through the formation of a new bond, coupled with the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide and the reduction of an azodicarboxylate. researchgate.net
Table 1: Examples of Oxidation and Reduction Reactions on the 2-Azabicyclo[2.2.1]heptane Scaffold
| Starting Material | Reagents | Product(s) | Reaction Type |
| C-7 alcohol derivative | Oxidation followed by reduction | C-7 epimeric alcohol | Epimerization |
| 5R,6S-isopropylidenedioxy-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane | RuO₂, NaIO₄ | Oxidized derivative | Oxidation |
| Pentachloro-2-azabicyclo[2.2.1]heptene derivative | Ethanolic borohydride | Monocyclic pyrrole | Reduction and Fragmentation |
| Di-substituted derivative | Tributyltin hydride | Mono-substituted derivative | Reduction |
| C-7 alcohol derivative | DEAD, PPh₃, H-Nu | C-7 substituted derivative (e.g., ether, ester) | Mitsunobu Reaction (Oxidation-Reduction Condensation) |
Nucleophilic Substitution Reactions and their Application in Functionalization
Nucleophilic substitution reactions are a cornerstone for the functionalization of the 2-azabicyclo[2.2.1]heptane skeleton, enabling the introduction of a diverse range of substituents. A key feature of these reactions on this scaffold is the neighboring group participation of the bicyclic nitrogen atom.
This participation of the nitrogen lone pair in N-benzyl-7-bromo-2-azanorbornane leads to nucleophilic substitution reactions at the C-7 position that occur with retention of configuration. le.ac.uk This phenomenon has been exploited to introduce various carbon, nitrogen, and oxygen nucleophiles. acs.org For instance, the 7-bromo group in N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane can be displaced by a variety of nucleophiles at elevated temperatures in a solvent like DMF, yielding products with retained stereochemistry. nih.gov
The synthesis of 7-functionalized 2-azanorbornanes has been achieved through a general method involving the bromination of N-benzyl-2-azanorborn-5-ene. le.ac.uk The resulting tricyclic salt undergoes a skeletal rearrangement upon treatment with a hydride to yield N-benzyl-7-bromo-2-azanorbornane, a versatile intermediate for nucleophilic substitution. le.ac.uk
A range of heterocycles has been successfully introduced at the 7-position of the 2-azanorbornane framework. le.ac.uk For example, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring has been accomplished. acs.org Furthermore, 5- and 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives have been synthesized via the nucleophilic attack of a lithiated chloropyridine onto an appropriate azabicyclic ketone. le.ac.uk
The Mitsunobu reaction has also been utilized to synthesize a variety of pyridyl ether compounds by reacting a C-7 alcohol with a suitable pyridinol. le.ac.uk Additionally, nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) have been employed to synthesize fluorinated analogues of 2-azabicyclo[2.2.1]heptane. le.ac.uk
It is worth noting that under certain conditions, such as the Mitsunobu reaction or in the presence of a sulfonyl chloride and base, nucleophilic substitution on 2-azabicyclo[2.2.1]heptane derivatives can lead to a ring-expansion rearrangement, forming the 2-azabicyclo[3.2.1]octane system. pwr.edu.plrsc.org This occurs via an intramolecular nucleophilic attack by the nitrogen, forming an aziridinium intermediate which is then opened regioselectively. rsc.org
Table 2: Examples of Nucleophilic Substitution Reactions for Functionalization of the 2-Azabicyclo[2.2.1]heptane Scaffold
| Substrate | Nucleophile/Reagent | Product | Key Feature |
| N-benzyl-7-bromo-2-azanorbornane | Various nucleophiles | 7-substituted-N-benzyl-2-azanorbornane | Retention of configuration |
| anti-7-ethoxycarbonyl derivative | - | anti-isoepiboxidine (containing a methylisoxazole ring) | Heterocycle introduction |
| Azabicyclic ketone | Lithiated chloropyridine | 5- or 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane | C-C bond formation |
| C-7 alcohol derivative | Pyridinol / DEAD, PPh₃ | 7-(pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane | Ether linkage formation (Mitsunobu) |
| C-7 alcohol derivative | Diethylaminosulfur trifluoride (DAST) | Fluorinated 2-azabicyclo[2.2.1]heptane | Fluorination |
| N-phenylethyl-substituted bicyclic alcohol | - | (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivative | Ring expansion |
Stereochemical and Conformational Analyses in 2 Azabicyclo 2.2.1 Heptane Systems
Elucidation of Absolute and Relative Stereochemistry of Novel Derivatives
The determination of both absolute and relative stereochemistry is fundamental to understanding the structure-activity relationships of 2-azabicyclo[2.2.1]heptane derivatives. The synthesis of these compounds often results in a mixture of enantiomers, necessitating resolution and unambiguous stereochemical assignment. ku.ac.ke
A key method for preparing these derivatives is the Diels-Alder reaction. For instance, the reaction between cyclopentadiene (B3395910) and an imine, generated in situ, is a widely used approach to synthesize 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives in significant quantities. uni-regensburg.de However, the cycloaddition can be complex; the reaction of 2,3,4,5,5-pentachloro-1-azacyclopentadiene with vinyl acetate (B1210297) yields the 2-aza isomer rather than the expected 1-aza isomer, proceeding through an isomeric diene at elevated temperatures. ucla.edu
Various analytical techniques are employed to elucidate the stereochemistry of these novel derivatives. X-ray crystallography provides definitive proof of the three-dimensional structure. ku.ac.keucla.edu For example, the crystal structure of enantiomerically pure 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide confirmed its absolute configuration as (1R,2R,4R) for the (+)-enantiomer. ku.ac.ke This was a crucial step in unambiguously determining the absolute configuration of its derivatives, bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-en-2-one. ku.ac.ke
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Techniques like the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to confirm the relative stereochemistry of substituents on the bicyclic ring. The coupling constants in ¹H NMR spectra are particularly informative for determining the regio- and stereochemistry of substituent groups. ucla.edu Enzymatic resolution is often employed to obtain enantiomerically pure compounds, which is critical for evaluating their biological activity.
The stereochemistry at the bridgehead (1R,4S) positions is particularly noted for imparting significant conformational rigidity, making these compounds valuable synthons in asymmetric synthesis and for creating bioactive molecules.
Assessment of Conformational Rigidity and Flexibility in the Bridged System
The 2-azabicyclo[2.2.1]heptane system is characterized by a high degree of conformational rigidity due to its bridged bicyclic structure. uni-regensburg.de This rigidity is a key feature that makes it an attractive scaffold in medicinal chemistry, as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity for biological targets. mdpi.com The bicyclic framework effectively "locks" the substituents into well-defined spatial arrangements. nih.gov
This inherent rigidity stems from the fusion of a six-membered nitrogen-containing ring with a cyclopentane (B165970) ring. rsc.org The introduction of bridges between different parts of an amino acid is a well-established method for stabilizing specific structural conformations. unirioja.es In the case of 2-azabicyclo[2.2.1]heptane, the ethylene (B1197577) bridge across the pyrrolidine (B122466) ring significantly constrains the backbone and side-chain conformations. nih.gov
The strategic placement of substituents can further influence the conformational preferences of the bicyclic system. The interplay between the rigid scaffold and the conformational freedom of its substituents is a critical aspect of designing derivatives with specific pharmacological profiles.
Comparative Conformational Studies with Proline and Other Conformationally Constrained Amino Acid Mimetics
The 2-azabicyclo[2.2.1]heptane scaffold serves as a conformationally restricted analog of proline. unirioja.es Proline itself is unique among proteinogenic amino acids due to its cyclic structure, which imparts significant conformational constraints compared to other natural amino acids. uni-regensburg.de The incorporation of a 2-azabicyclo[2.2.1]heptane moiety into a peptide backbone further restricts conformational freedom. nih.gov
This enhanced rigidity is a direct result of the additional bridge linking the α- and δ-carbons of the proline ring. nih.gov This modification simultaneously reduces the conformational freedom of both the peptide backbone and the amino acid side-chain, and can influence the cis-trans isomerization of the amide bond involving the proline nitrogen. nih.gov
When compared to its monocyclic analogue, β-proline, in organocatalytic aldol (B89426) reactions, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid demonstrated higher selectivity. core.ac.uk Density Functional Theory (DFT) studies revealed that the improved enantioselectivity of the bicyclic system is due to the geometry of the carboxylic acid group in the transition states, which is critically dependent on the pyrrolidine ring conformation. core.ac.uk This highlights how the rigidification strategy can be a valuable tool in catalyst design. core.ac.uk
Other conformationally constrained amino acid mimetics, such as those with 8-azabicyclo[3.2.1]octane or 7-azabicyclo[2.2.1]heptane skeletons, have also been developed to mimic reverse turns in peptides or to serve as rigid templates. nih.govresearchgate.net The choice of a specific constrained mimetic depends on the desired conformational properties and the biological target. For instance, the 7-azabicyclo[2.2.1]heptane structure, found in the potent analgesic epibatidine, offers a relatively rigid template for peptidomimetic design. nih.govresearchgate.net By replacing proline with these more constrained analogs, researchers can stabilize specific secondary structures like β-turns, which can lead to increased biological potency and selectivity. unirioja.esresearchgate.net
Computational and Theoretical Investigations of 2 Azabicyclo 2.2.1 Heptane 2 Carboxamide and Its Interactions
Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes
Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of 2-azabicyclo[2.2.1]heptane, docking simulations have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR).
Researchers have successfully used molecular modeling to design potent inhibitors based on the 2-azabicyclo[2.2.1]heptane structure. For instance, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, docking studies revealed how these compounds interact with key residues in the enzyme's active site. nih.gov One such compound, Neogliptin, which incorporates the 2-azabicyclo[2.2.1]heptane moiety, demonstrated potent DPP-4 inhibition, with simulations showing pharmacophore parameters similar to established drugs like vildagliptin (B1682220) and sitagliptin. nih.gov
Similarly, in the pursuit of novel antagonists for the P2Y14 receptor (P2Y14R), molecular docking and molecular dynamics (MD) simulations were employed to predict the binding mode of compounds containing the 2-azanorbornane (another name for the 2-azabicyclo[2.2.1]heptane) core. unipd.it These simulations suggested that potent antagonists conserve a specific interaction pattern, while less active compounds show a different placement of the bridged piperidine (B6355638) moiety. unipd.it
Furthermore, the 2-azabicyclo[2.2.1]heptane framework has been used as a proline mimetic in designing inhibitors for the X-linked inhibitor of apoptosis protein (XIAP). nih.gov Computational docking studies supported the use of exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a building block for developing new molecules that target the XIAP-BIR3 domain. nih.gov These simulations are crucial for prioritizing molecules for synthesis and biological screening, thereby accelerating the drug discovery process. nih.gov
Table 1: Molecular Docking Applications of 2-Azabicyclo[2.2.1]heptane Derivatives
| Target Protein | Role of 2-Azabicyclo[2.2.1]heptane Moiety | Key Findings from Docking | Reference(s) |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Core scaffold for novel inhibitors | Predicts interactions with active site residues, guiding the design of potent compounds like Neogliptin. | nih.govmdpi.com |
| P2Y14 Receptor (P2Y14R) | Bridged piperidine analogue in antagonists | Elucidates binding modes, showing that potent analogues conserve specific interaction patterns. | unipd.it |
| XIAP-BIR3 Domain | Proline mimetic in peptide-based inhibitors | Supports the scaffold's utility in targeting the protein, guiding the design of new apoptosis probes. | nih.gov |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. These models are pivotal in drug design for predicting the activity of unsynthesized compounds and optimizing lead structures.
In the context of 2-azabicyclo[2.2.1]heptane derivatives, QSAR studies have been integral to the development of DPP-4 inhibitors. nih.gov By creating structure-activity relationship models, researchers can identify new potent inhibitors. nih.gov For example, the development of Neogliptin and its analogues involved creating SAR models to understand how different substituents on the 2-azabicyclo[2.2.1]heptane scaffold influence inhibitory potency against DPP-4. nih.govmdpi.com A study focusing on modifying Neogliptin led to a derivative, compound 9a, with an IC50 value of 4.3 nM, demonstrating significantly improved potency. mdpi.com
The systematic modification of the scaffold and its substituents, combined with their measured biological activities (e.g., IC50 values), provides the data needed to build robust QSAR models. These models can then guide further synthetic efforts by predicting which modifications are most likely to enhance therapeutic efficacy. nih.gov
Application of the 2 Azabicyclo 2.2.1 Heptane Scaffold in Advanced Medicinal Chemistry Research
Rational Design Principles for Integrating the Scaffold into Novel Bioactive Molecules
The integration of the 2-azabicyclo[2.2.1]heptane scaffold into new drug candidates is guided by several rational design principles. A key strategy involves using this rigid structure to mimic the bioactive conformation of a natural ligand or to introduce specific steric constraints that enhance binding to a biological target. researchgate.netacs.org Molecular modeling and virtual screening are often employed to predict how derivatives of this scaffold will interact with the active sites of enzymes or receptors. nih.govnih.gov
The concept of "privileged structures" is relevant here, where certain molecular frameworks, like the 2-azabicyclo[2.2.1]heptane core, are able to bind to multiple, unrelated biological targets. unife.it This promiscuity is harnessed by medicinal chemists to design libraries of compounds with diverse biological activities. unife.it The rigid nature of the scaffold helps in pre-organizing the functional groups in a favorable orientation for binding, which can lead to increased potency and selectivity. unife.it Furthermore, the scaffold's defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and minimizing off-target effects. researchgate.net
Development of Constrained Amino Acid Analogues and Peptidomimetics
The 2-azabicyclo[2.2.1]heptane framework has been successfully utilized to create constrained amino acid analogues and peptidomimetics. enamine.netuni-regensburg.de By incorporating this rigid bicyclic system, researchers can lock the peptide backbone into a specific conformation, which can enhance biological activity and stability. uni-regensburg.de These constrained analogues are often designed to mimic the structure of proline, a unique amino acid that induces turns in peptide chains. uni-regensburg.de
For instance, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been developed as a constrained proline analogue. nih.gov The synthesis of these analogues often involves stereoselective methods, such as the Diels-Alder reaction, to produce specific isomers. uni-regensburg.de These conformationally restricted amino acids have been incorporated into peptides to study their structure-activity relationships and to develop more potent and selective therapeutic agents. researchgate.net The 7-azabicyclo[2.2.1]heptane structure has also been explored as a template for creating conformationally constrained probes in peptidomimetics. acs.org
Role in the Discovery of Enzyme Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable component in the design of potent and selective enzyme inhibitors.
Dipeptidyl Peptidase-4 (DPP-4): Derivatives of 2-azabicyclo[2.2.1]heptane have been developed as inhibitors of DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.govnih.gov For example, Neogliptin, a compound containing this scaffold, was found to be a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM. nih.govnih.gov Further modifications of this lead compound resulted in even more potent inhibitors, such as compound 9a with an IC50 of 4.3 nM, which also showed high selectivity over related enzymes like DPP-8 and DPP-9. mdpi.comhse.ru
Hepatitis C NS3-NS4A Serine Protease: Researchers have developed novel inhibitors of the Hepatitis C virus NS3-NS4A serine protease based on the 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid scaffold. nih.govdrugbank.comstites.com Inhibition of this viral protease is a key strategy for treating HCV infections. nih.govdrugbank.com The introduction of this constrained amino acid at the P2 position of the inhibitor led to the discovery of potent compounds. researchgate.net
Factor Xa: The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold has been investigated as a core element in the design of direct inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade. nih.govchemicalbook.com The rigid nature of this scaffold was explored to achieve an intermediate level of flexibility, which was hypothesized to provide high selectivity for FXa. nih.gov
Prolyl Endopeptidase (PEP): A series of potent and selective inhibitors of prolyl endopeptidase (PEP) were developed by replacing the central proline residue with non-natural amino acids, including those based on the azabicyclo[2.2.1]heptane ring. acs.orgnih.govacs.org Some of these inhibitors exhibited impressive in vitro potency, with IC50 values as low as 0.9 nM. acs.orgnih.gov These inhibitors have shown potential as cognition-enhancing agents. acs.orgnih.govnih.gov
Exploration as Receptor Ligands and Modulators in In Vitro Models
The 2-azabicyclo[2.2.1]heptane scaffold has been explored for its potential to interact with various receptors in in vitro models.
GABA Receptors: Analogues based on the 2-oxa-5-azabicyclo[2.2.1]heptane core, which incorporates a similar bicyclic framework, have been synthesized as constrained analogues of GABA. researchgate.net These compounds were designed to interact with GABA receptors, which are important targets for treating neurological disorders. researchgate.net
Muscarinic Receptors: Derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated for their activity at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Both antagonists and potential agonists have been developed. For example, a 2,2-diphenylpropionate substituted derivative showed high antagonist potency, while an acetoxy-substituted compound acted as a partial agonist. nih.gov The rigid scaffold helps in defining the spatial orientation of functional groups necessary for receptor binding and subtype selectivity. nih.gov
KCNQ Potassium Channels: N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective openers of KCNQ2 and KCNQ4 potassium channels. nih.gov The compound ML213, for instance, displayed EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4. nih.gov Modulators of these channels have therapeutic potential for treating disorders related to neuronal hyperexcitability, such as epilepsy and pain. nih.gov
Strategies for Lead Optimization and Generation of Diverse Derivative Libraries for Screening
The 2-azabicyclo[2.2.1]heptane scaffold serves as a versatile starting point for lead optimization and the creation of diverse chemical libraries for high-throughput screening. researchgate.net Synthetic strategies often focus on modifying the scaffold at various positions to explore the structure-activity relationship (SAR).
One common approach is the derivatization of the nitrogen atom within the bicyclic system. nih.gov Another strategy involves modifying substituents on the carbon backbone. For instance, in the development of DPP-4 inhibitors, modifications to a lead compound, neogliptin, by introducing oxadiazole substituents led to a more potent inhibitor. mdpi.com The synthesis of these libraries is often facilitated by multi-component reactions or by building upon a common intermediate. researchgate.netacs.org For example, a selenium-catalyzed intramolecular oxidative amination of cyclopentenes has been used to generate a variety of 2-azabicyclo[2.2.1]heptenes, which can be further modified. researchgate.net The creation of such libraries allows for the systematic exploration of the chemical space around the scaffold, increasing the probability of discovering compounds with desired biological activities.
Structure Activity Relationship Sar Studies of 2 Azabicyclo 2.2.1 Heptane 2 Carboxamide Derivatives
Investigation of the Impact of Various Substitution Patterns on In Vitro Biological Activity Profiles
The biological activity of 2-azabicyclo[2.2.1]heptane-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on the bicyclic core and the carboxamide moiety. Researchers have systematically introduced a variety of functional groups to probe the chemical space around this scaffold and to optimize interactions with their respective biological targets.
For instance, in the development of selective KCNQ2 and KCNQ4 potassium channel openers, a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were synthesized and evaluated. These studies revealed that the nature of the aryl substituent on the carboxamide nitrogen is critical for activity. The compound designated as ML213, with an N-aryl group, demonstrated potent activity with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4. nih.gov This highlights the importance of an appropriately substituted aromatic ring for achieving the desired biological effect.
In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the substitution pattern on the 2-azabicyclo[2.2.1]heptane ring itself, as well as the acyl group, plays a crucial role. A novel class of inhibitors based on a 3-azabicyclo[2.2.1]heptene-2-carbonitrile scaffold was investigated. nih.gov One of the most potent compounds from this series, neogliptin, which incorporates a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the 2-azabicyclo[2.2.1]heptane core, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4. nih.gov This demonstrates the significant contribution of the trifluorophenyl group and the specific amino acid side chain to the inhibitory potency.
Furthermore, in the development of P2Y14 receptor antagonists, modifications of a phenyl-piperidine lead compound with bridged piperidine (B6355638) analogues, including 2-azanorbornane (a synonym for 2-azabicyclo[2.2.1]heptane), were explored. The introduction of the rigid 2-azanorbornane scaffold was well-tolerated and, in some cases, led to an increase in affinity. For example, the racemic 2-azanorbornane derivative 13 showed a high affinity for the human P2Y14 receptor with an IC50 of 5.9 nM. unipd.it Further modifications, such as N-acetylation, as seen in compound 19 (IC50 of 99.3 nM), also maintained considerable affinity. unipd.it
The following interactive table summarizes the in vitro biological activity of selected this compound derivatives, illustrating the impact of different substitution patterns.
| Compound | Target | Substitution Pattern | In Vitro Activity (IC50/EC50) |
| ML213 | KCNQ2/KCNQ4 | N-Aryl | 230 nM (KCNQ2), 510 nM (KCNQ4) |
| Neogliptin | DPP-4 | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl | 16.8 ± 2.2 nM |
| 13 (racemic) | P2Y14R | N-substituted with a naphthalene (B1677914) derivative | 5.9 nM |
| 19 | P2Y14R | N-acetylated 2-azanorbornane | 99.3 nM |
Analysis of Stereochemical Influence on Ligand-Target Recognition and Binding Affinity
The rigid, three-dimensional structure of the 2-azabicyclo[2.2.1]heptane core gives rise to multiple stereocenters, and the stereochemistry of these centers can have a profound impact on the biological activity of the derivatives. The precise spatial arrangement of substituents is often a critical determinant for optimal ligand-target recognition and binding affinity.
In the pursuit of P2Y14R antagonists, the separation of a racemic 2-azanorbornane derivative led to the discovery that the individual enantiomers possessed significantly different affinities. The (S,S,S)-2-azanorbornane isomer 15 (MRS4738) displayed a threefold higher affinity for the human P2Y14R (IC50 = 3.11 nM) compared to its enantiomer, the (R,R,R)-isomer 16 (IC50 ~9.3 nM). unipd.it This stark difference in potency underscores the importance of the absolute stereochemistry for effective interaction with the receptor's binding pocket.
Similarly, studies on ligands for the dopamine (B1211576) transporter, based on a 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane scaffold, revealed a surprising influence of stereochemistry. All four possible stereoisomers were synthesized and evaluated for their binding affinity. The results showed that the 3α-phenyl isomers (6c and 6d ) were more potent than their 3β-phenyl counterparts (6a and 6b ). nih.gov This finding was unexpected, as it contrasted with the SAR of related tropane-based ligands. Molecular modeling studies suggested that the rigid 7-azabicyclo[2.2.1]heptane framework imposes a distinct molecular topology that differs significantly from that of the more flexible tropanes, leading to a different set of optimal stereochemical requirements for binding. nih.gov
The following interactive table presents a comparison of the binding affinities of different stereoisomers of 2-azabicyclo[2.2.1]heptane derivatives, highlighting the critical role of stereochemistry in ligand-target interactions.
| Compound | Target | Stereochemistry | Binding Affinity (IC50/Ki) |
| 15 (MRS4738) | P2Y14R | (S,S,S) | 3.11 nM |
| 16 | P2Y14R | (R,R,R) | ~9.3 nM |
| 6c | Dopamine Transporter | 3α-phenyl isomer | 5 µM (Ki) |
| 6d | Dopamine Transporter | 3α-phenyl isomer | Not specified, but more potent than 3β |
| 6a | Dopamine Transporter | 3β-phenyl isomer | 96 µM (Ki) |
| 6b | Dopamine Transporter | 3β-phenyl isomer | Not specified, but less potent than 3α |
Elucidation of Pharmacophore Features Essential for Desired Biological Modulation
A pharmacophore model describes the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, the elucidation of these pharmacophoric features is crucial for rational drug design and the discovery of new, potent, and selective modulators.
For P2Y14R antagonists, pharmacophore modeling based on homology to the P2Y12R structure has been employed to understand the interactions of the 2-azanorbornane derivatives. unipd.it The pharmacophoric overlay of various active analogues, including the highly potent compound 15 , indicated that the rigid bicyclic scaffold helps to maintain a favorable conformation for receptor binding. The key features likely include the specific positioning of the naphthalene moiety and the piperidine-like nitrogen of the 2-azabicyclo[2.2.1]heptane ring, which are essential for key interactions within the receptor binding site. The higher affinity of the (S,S,S)-enantiomer 15 suggests a very specific spatial arrangement of these pharmacophoric elements is required for optimal receptor engagement. unipd.it
The development of pharmacophore models often involves a combination of computational methods and experimental data. These models serve as valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the synthesis of novel derivatives with improved biological activity.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 2 Azabicyclo 2.2.1 Heptane 2 Carboxamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-azabicyclo[2.2.1]heptane-2-carboxamide derivatives. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments provides a comprehensive picture of the molecule's connectivity and spatial arrangement. nih.govdiva-portal.orgceon.rsgoogle.comacs.orgresearchgate.net
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal information about the connectivity of neighboring protons. acs.orgchemicalbook.com For instance, in derivatives of 2-azabicyclo[2.2.1]heptane, the bridgehead protons and those on the bicyclic framework exhibit characteristic chemical shifts and coupling patterns that help to confirm the core structure. ucla.educdnsciencepub.com
Two-Dimensional (2D) NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the molecule. This is particularly useful for assigning protons on the bicyclic rings and any substituents. nih.govceon.rsacs.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra. This is instrumental in assigning the carbon signals based on their attached protons. nih.govdiva-portal.orggoogle.comacs.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular framework. google.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry, such as the exo or endo configuration of substituents on the bicyclic system. nih.govdiva-portal.orgceon.rsgoogle.com For example, NOESY has been used to confirm the exo configuration in derivatives of 2-azabicyclo[2.2.1]heptane. google.com
Table 1: Representative NMR Data for a 2-Azabicyclo[2.2.1]heptane Derivative
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC Correlations | Key NOESY Correlations |
| H1/C1 | 3.92 (s) | 55.1 | - | C1 | H4, H5exo |
| H4/C4 | 2.96 (s) | 46.3 | - | C4 | H1, H5endo |
| H5exo/C5 | 2.78-2.86 (m) | 49.1 | H5endo, H6exo | C5 | H1, H6exo |
| H5endo/C5 | - | 49.1 | H5exo, H6endo | C5 | H4, H6endo |
| H6exo/C6 | 1.73-1.81 (m) | 31.9 | H5exo, H6endo, H7syn | C6 | H5exo, H7syn |
| H6endo/C6 | 2.11-2.23 (m) | 31.9 | H5endo, H6exo, H7anti | C6 | H5endo, H7anti |
| H7syn/C7 | 1.80-1.91 (m) | 39.5 | H6exo, H7anti | C7 | H6exo |
| H7anti/C7 | 1.32-1.40 (m) | 39.5 | H6endo, H7syn | C7 | H6endo |
Note: This is a representative table based on literature data for similar structures. Actual values may vary depending on the specific derivative and experimental conditions. google.com
Mass Spectrometry Techniques (e.g., LC-MS, HRMS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogs. ucla.educdnsciencepub.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govdiva-portal.org It is widely used to analyze reaction mixtures, assess the purity of the final compound, and identify any byproducts or impurities. nih.govresearchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their identification. nih.govdiva-portal.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. dtu.dk By comparing the experimentally determined exact mass with the theoretical mass calculated for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in the characterization of novel compounds.
Table 2: HRMS Data for a Representative 2-Azabicyclo[2.2.1]heptane Derivative
| Parameter | Value |
| Molecular Formula | C₁₃H₂₁N₀₅Na |
| Calculated m/z | 294.1317 |
| Found m/z (ES+) | 294.1310 |
| Mass Error (ppm) | -2.4 |
Note: This data is illustrative and based on a published example. google.com
Chromatographic Techniques (e.g., HPLC, GC) for Purity Evaluation and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating different isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. researchgate.netbjbms.org By using a suitable stationary phase and mobile phase, the target compound can be separated from starting materials, reagents, and byproducts. The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram. Furthermore, chiral HPLC, which employs a chiral stationary phase, is essential for the separation of enantiomers, which is often a critical requirement for pharmaceutical compounds. researchgate.netmdpi.com The separation of enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one has been successfully achieved using a Chiralcel OD-H column. researchgate.net
Gas Chromatography (GC): For volatile and thermally stable derivatives of 2-azabicyclo[2.2.1]heptane, gas chromatography can also be employed for purity analysis and isomer separation. mdpi.com Similar to HPLC, the separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
The choice between HPLC and GC depends on the volatility and thermal stability of the specific this compound derivative being analyzed. The presence of conformers can sometimes impact peak purity analysis in HPLC, and adjusting parameters like column temperature may be necessary to achieve a single, sharp peak. chromforum.org
X-ray Crystallography for Definitive Absolute Configuration Determination and Conformational Analysis
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. acs.orgpsu.educapes.gov.br For chiral molecules like many derivatives of 2-azabicyclo[2.2.1]heptane, obtaining a single crystal suitable for X-ray diffraction analysis provides irrefutable proof of its stereochemistry. acs.orgresearchgate.net
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the definitive assignment of the absolute configuration (e.g., R/S) at each stereocenter and provides detailed information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. pwr.edu.plnih.gov The structure of an unprotected 7-azabicyclo[2.2.1]heptane moiety has been verified by X-ray crystallography. researchgate.net
While NMR techniques like NOESY can provide strong evidence for stereochemistry in solution, X-ray crystallography offers the most definitive structural proof in the solid state.
Future Research Directions and Translational Perspectives for the 2 Azabicyclo 2.2.1 Heptane Scaffold in Academic Research
Exploration of Novel and More Sustainable Synthetic Pathways
Traditional syntheses of the 2-azabicyclo[2.2.1]heptane core often rely on multi-step processes, with the Diels-Alder reaction being a cornerstone. benchchem.com However, these methods can be hampered by the use of harsh reagents and the generation of significant waste. Future research is increasingly directed towards more sustainable and efficient synthetic strategies.
A significant area of focus is the development of catalytic asymmetric methods to produce enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives directly, thus bypassing laborious chiral separations. researchgate.net The use of earth-abundant metal catalysts and organocatalysts is a promising approach. nih.gov Furthermore, biocatalytic methods, which utilize enzymes for the synthesis of the bicyclic scaffold, present a highly selective and environmentally friendly alternative. mdpi.comresearchgate.net For instance, whole-cell catalysis has been effectively used in the kinetic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one to yield the optically pure (-)-enantiomer, a key intermediate for antiviral drugs. researchgate.net
Recent advancements also include palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. benchchem.comrsc.org Additionally, proton relay catalysis has been shown to enable the synthesis of these scaffolds from cyclic γ-epoxy-alcohols under mild conditions. nih.govacs.org The exploration of novel synthetic routes, such as the SmI2-mediated spirocyclization and rearrangement cascade, further expands the toolkit for constructing this valuable framework. rsc.org
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity and Modulated Activities
The rigid 2-azabicyclo[2.2.1]heptane scaffold is an excellent template for designing potent and selective ligands for various biological targets, including receptors and enzymes. acs.org The precise spatial arrangement of substituents afforded by the bicyclic core allows for fine-tuning of interactions with protein binding sites. nih.gov
Future research will likely concentrate on creating advanced derivatives with superior selectivity and customized pharmacological profiles. mdpi.com This will involve a synergistic approach combining computational modeling and synthetic chemistry to deepen the understanding of structure-activity relationships (SAR). nih.gov A key goal is the development of "biased" ligands that selectively activate specific downstream signaling pathways of a receptor, which could lead to drugs with improved therapeutic windows and fewer side effects. The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold is particularly advantageous for designing such functionally selective molecules.
Moreover, synthesizing derivatives with diverse functional groups will broaden the spectrum of biological targets that can be modulated. For example, derivatives have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), with potential applications in treating type 2 diabetes. nih.govmdpi.com Others have shown high affinity for nicotinic acetylcholine (B1216132) receptors, making them interesting as novel analgesic candidates. le.ac.uk
Integration into Multicomponent Reaction Systems for Increased Chemical Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for rapidly generating chemical diversity. The incorporation of the 2-azabicyclo[2.2.1]heptane scaffold into MCRs is a promising strategy for discovering new bioactive molecules. researchgate.netrsc.orgpsu.edu
Future efforts in this domain will aim to develop novel MCRs that utilize 2-azabicyclo[2.2.1]heptane-based building blocks. This necessitates the design of derivatives with functional groups suitable for various MCRs, such as the Ugi reaction. researchgate.netrsc.orgpsu.eduacs.org For instance, 7-azabicyclo[2.2.1]heptane derivatives have been successfully employed in intramolecular Ugi reactions to create polyfunctionalized azabicyclic peptidomimetics. researchgate.netrsc.orgpsu.edu
The successful application of this strategy would facilitate the creation of large and diverse libraries of compounds containing the 2-azabicyclo[2.2.1]heptane core. These libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug development. The efficiency and atom economy inherent in MCRs make this an exceptionally attractive approach for exploring the chemical space surrounding this privileged scaffold.
Development as Chemical Probes for Elucidating New Biological Pathways and Targets
Chemical probes are small molecules designed to study the function of biological macromolecules within their native cellular context. The ability to create highly potent and selective ligands based on the 2-azabicyclo[2.2.1]heptane scaffold makes it an ideal platform for the development of such probes. researchgate.netnih.gov
Future research will focus on designing and synthesizing 2-azabicyclo[2.2.1]heptane-based probes equipped with various functionalities. This includes the attachment of reporter tags like fluorescent dyes or biotin (B1667282) to enable the visualization and isolation of target proteins. Furthermore, the development of photo-affinity probes, which can covalently label their target upon light irradiation, is a key area of interest.
These chemical probes will serve as invaluable tools for dissecting the roles of specific proteins in intricate biological pathways and for identifying novel drug targets. For example, a selective probe for a particular receptor subtype could be used to map its downstream signaling cascades and uncover new protein-protein interactions. The use of these probes in conjunction with modern "omics" technologies will provide a powerful approach for a systems-level understanding of biological processes.
Emerging Applications in Novel Material Science Research
While medicinal chemistry has been the primary application of the 2-azabicyclo[2.2.1]heptane scaffold, its distinct structural and chemical properties also make it a compelling building block for new materials. mdpi.comguidechem.com The rigid and well-defined three-dimensional structure of the bicyclic core can be leveraged to create highly ordered materials with customized properties.
Future research in this area will explore the integration of the 2-azabicyclo[2.2.1]heptane scaffold into a variety of materials, including polymers and advanced composites. mdpi.comguidechem.com For instance, incorporating this bicyclic unit into polymer backbones or as pendant groups could result in materials with enhanced thermal stability, mechanical strength, or unique optical properties.
Q & A
Q. What are the common synthetic routes for 2-azabicyclo[2.2.1]heptane-2-carboxamide derivatives?
Methodological Answer: The synthesis of bicyclic carboxamide derivatives often begins with constructing the 2-azabicyclo[2.2.1]heptane core. Key approaches include:
- Aza-Diels-Alder Reactions : Cyclopentene derivatives react with dienophiles to form the bicyclic scaffold. For example, asymmetric Aza-Diels-Alder reactions using chiral auxiliaries yield enantiomerically enriched products .
- Palladium-Catalyzed Functionalization : Palladium-mediated 1,2-aminoacyloxylation of cyclopentenes introduces functional groups, enabling subsequent carboxamide formation via coupling reactions .
- Nucleophilic Substitution : Anti-7-bromo derivatives undergo substitution with carbon, nitrogen, or oxygen nucleophiles to install diverse substituents, including carboxamide precursors .
Q. How is the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives validated?
Methodological Answer: Stereochemical assignments require multi-technique validation:
- X-Ray Crystallography : Resolves absolute configurations (e.g., correcting misassigned endo/exo stereochemistry in early studies) .
- 2D NMR and NOE Experiments : Differentiates between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane structures based on coupling constants and spatial correlations .
- Chiral HPLC or CE : Separates enantiomers for ee determination, critical in asymmetric synthesis workflows .
Q. What biological assays are commonly used to evaluate this compound derivatives?
Methodological Answer:
- Antiproliferative Assays : MTT or CellTiter-Glo® assays measure IC₅₀ values against cancer cell lines (e.g., derivatives showing IC₅₀ ~1–22 µM, comparable to cisplatin) .
- Antiviral Screening : Plaque reduction assays quantify inhibition of viral replication (e.g., SARS-CoV-2 IC₅₀ = 0.8 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-4 inhibition with IC₅₀ = 16.8 µM) assess target engagement .
Advanced Research Questions
Q. How do structural modifications impact the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Electron-withdrawing groups on the carboxamide enhance antiviral potency (e.g., sulfonamide derivatives show 40-fold selectivity for SARS-CoV-2 over EMCV) .
- Bicyclic Rigidity : The 2-azabicyclo[2.2.1]heptane scaffold improves metabolic stability compared to monocyclic analogs, as shown in pharmacokinetic studies .
- Stereochemical Influence : Exo isomers exhibit higher DPP-4 inhibition than endo counterparts due to improved binding pocket complementarity .
Table 1: Biological Activity of Selected Derivatives
| Activity Type | Target | IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Antiviral | SARS-CoV-2 | 0.8 | 30.7 | |
| Antiproliferative | HeLa Cells | 1.5 | N/A | |
| DPP-4 Inhibition | Human DPP-4 | 16.8 | N/A |
Q. How can contradictions in stereochemical assignments be resolved during synthesis?
Methodological Answer: Discrepancies arise from misassigned NMR signals or computational errors. Mitigation strategies include:
- Comparative Analysis : Cross-validate calculated (DFT) NMR shifts with experimental data to identify mismatches .
- Crystallographic Reanalysis : Re-examine X-ray data (e.g., correcting endo/exo assignments in azabicyclo derivatives) .
- Stereochemical Lability Studies : Investigate nitrogen inversion barriers (ΔG‡ ~7.2 kcal/mol for 2-methyl derivatives) via low-temperature NMR to assess configurational stability .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Ligands : Use pseudo-enantiomeric ligands (e.g., (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives) to invert induction trends and improve ee .
- Dynamic Kinetic Resolution : Exploit ring-opening/closure equilibria in aziridinium intermediates to bias product stereochemistry .
- Enzymatic Resolution : Lipase-catalyzed acylations of racemic mixtures achieve >99% ee in select cases .
Key Considerations for Experimental Design
- Stereochemical Purity : Always confirm configurations via X-ray or advanced NMR to avoid reproducibility issues .
- Biological Assay Design : Include positive controls (e.g., cisplatin for antiproliferative assays) and validate selectivity indices to prioritize lead compounds .
- Scalability : Transition from Pd-catalyzed reactions to flow chemistry for gram-scale synthesis while maintaining enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
